molecular formula C15H18ClFN2O3 B4904616 2-(3-chloro-4-fluorophenoxy)-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide

2-(3-chloro-4-fluorophenoxy)-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide

Cat. No.: B4904616
M. Wt: 328.76 g/mol
InChI Key: ZELJSVQRCIEJEG-UHFFFAOYSA-N
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Description

2-(3-chloro-4-fluorophenoxy)-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a chloro-fluorophenoxy group and an oxopyrrolidinyl propyl acetamide moiety

Preparation Methods

The synthesis of 2-(3-chloro-4-fluorophenoxy)-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide involves several steps. One common synthetic route includes the following steps:

    Formation of the phenoxy intermediate: The reaction begins with the chlorination and fluorination of a phenol derivative to form 3-chloro-4-fluorophenol.

    Acylation: The phenoxy intermediate undergoes acylation with an appropriate acyl chloride to form the acetamide derivative.

    Introduction of the pyrrolidinyl group: The acetamide derivative is then reacted with a pyrrolidinone derivative under specific conditions to introduce the oxopyrrolidinyl propyl group.

Industrial production methods may involve optimization of these steps to ensure higher yields and purity of the final product. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired outcome.

Chemical Reactions Analysis

2-(3-chloro-4-fluorophenoxy)-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The chloro and fluoro groups on the phenoxy ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(3-chloro-4-fluorophenoxy)-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a probe to investigate biochemical pathways.

    Medicine: The compound is being explored for its potential therapeutic applications. It may exhibit pharmacological activities that could be harnessed for the treatment of various diseases.

    Industry: In industrial applications, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(3-chloro-4-fluorophenoxy)-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide involves its interaction with specific molecular targets. The compound may bind to certain proteins or enzymes, modulating their activity and affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific context of its application. For example, in a therapeutic setting, the compound may inhibit or activate specific enzymes, leading to a desired pharmacological effect.

Comparison with Similar Compounds

2-(3-chloro-4-fluorophenoxy)-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide can be compared with other similar compounds, such as:

    2-(4-chloro-3-fluorophenoxy)acetic acid: This compound shares the chloro-fluorophenoxy group but differs in the acetic acid moiety.

    3-chloro-4-(trifluoromethyl)phenylboronic acid: This compound has a similar phenyl ring with chloro and fluoro substituents but includes a boronic acid group instead of the acetamide and pyrrolidinyl groups.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(3-chloro-4-fluorophenoxy)-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClFN2O3/c16-12-9-11(4-5-13(12)17)22-10-14(20)18-6-2-8-19-7-1-3-15(19)21/h4-5,9H,1-3,6-8,10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZELJSVQRCIEJEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CCCNC(=O)COC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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